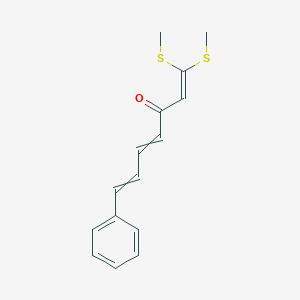
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is an organic compound with a unique structure that includes both methylsulfanyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one can be achieved through a multi-step process. One common method involves the reaction of 1,1-bis(methylsulfanyl)-2-nitroethene with appropriate aldehydes and other reagents under specific conditions. For example, a one-pot sequential reaction of 1,1-bis(methylsulfanyl)-2-nitroethene, diamines, and 3-formylchromones in ethanol has been developed to afford related compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine.
Aplicaciones Científicas De Investigación
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(methylsulfanyl)-2-nitroethene: A related compound with similar functional groups.
Chromenopyridines: Compounds with a similar core structure and biological activities.
Uniqueness
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92807-30-2 |
|---|---|
Fórmula molecular |
C15H16OS2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1,1-bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C15H16OS2/c1-17-15(18-2)12-14(16)11-7-6-10-13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clave InChI |
ZUQJFEMIRAXXDI-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC(=O)C=CC=CC1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


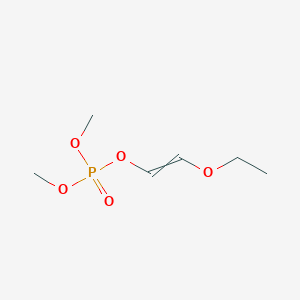

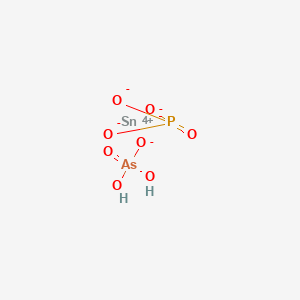

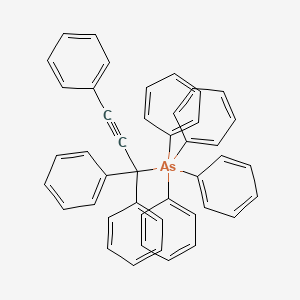
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
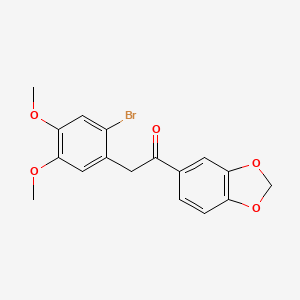
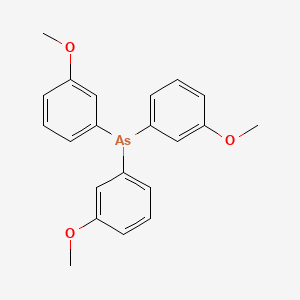
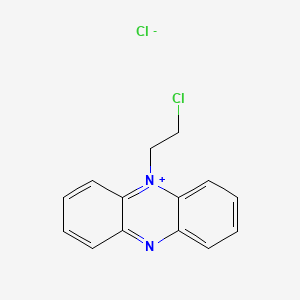
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)

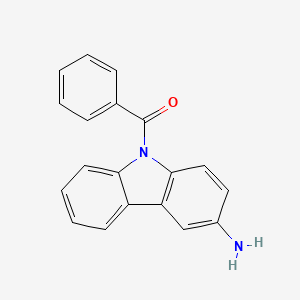
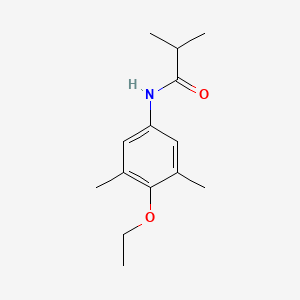
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
